molecular formula C17H10BrFN4O2 B2487915 3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251558-36-7

3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2487915
CAS No.: 1251558-36-7
M. Wt: 401.195
InChI Key: MIMRTEWKLOTYAY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex heterocyclic compound featuring a bis-oxadiazole architecture, making it a valuable scaffold in medicinal chemistry and drug discovery research. This molecule incorporates two distinct oxadiazole rings—a 1,2,4-oxadiazole and a 1,3,4-oxadiazole—linked through a methylene bridge, and is further functionalized with bromophenyl and fluorophenyl substituents. The 1,3,4-oxadiazole unit is recognized as a privileged structure in pharmacology and is known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The strategic incorporation of halogen atoms (bromine and fluorine) enhances the compound's potential in structure-activity relationship (SAR) studies, as these groups are common in drug design for modulating bioavailability, binding affinity, and metabolic stability. The primary research value of this compound lies in its application as a key intermediate for the synthesis of novel biologically active molecules. Its complex structure allows it to serve as a sophisticated building block for the development of potential therapeutic agents. Researchers can utilize this compound in the design and synthesis of new chemical entities targeting various diseases, particularly in oncology and infectious disease research. The 1,3,4-oxadiazole core has been identified as a bioisostere for carboxylic acids, esters, and carboxamides, which can improve pharmacokinetic properties when used in drug design . Furthermore, compounds containing the 1,3,4-oxadiazole motif have been investigated for their interaction with bacterial peptidoglycan and viral proteases, suggesting potential applications in antimicrobial and antiviral research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN4O2/c18-12-5-1-10(2-6-12)16-20-14(25-23-16)9-15-21-22-17(24-15)11-3-7-13(19)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMRTEWKLOTYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.

Chemical Structure

The molecular formula of the compound is C16H13BrFN4O2C_{16}H_{13}BrFN_4O_2. The structure features two oxadiazole rings substituted with bromine and fluorine atoms, which are critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the oxadiazole ring is associated with significant antibacterial and antifungal properties.

Key Findings:

  • Antibacterial Activity: Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit potent antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, a study reported that derivatives with aryl substituents showed improved antibacterial activity compared to standard antibiotics like amoxicillin.
  • Antifungal Activity: The compound has shown effectiveness against fungal pathogens as well. A study demonstrated that certain oxadiazole derivatives significantly inhibited fungal growth .

Anticancer Activity

The anticancer properties of oxadiazole derivatives are well-documented. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation.

Research Insights:

  • A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity against breast and lung cancer cells .
  • Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxadiazole derivatives also demonstrate anti-inflammatory effects.

Study Results:

  • In vitro studies have shown that certain oxadiazole compounds can reduce inflammatory markers in cell cultures. For example, compounds were tested for their ability to inhibit pro-inflammatory cytokines in human cell lines .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntibacterialS. aureus, E. coliSignificant inhibition
AntifungalVarious fungal strainsEffective growth inhibition
AnticancerMCF-7 (breast), A549 (lung)IC50 values < 10 µM
Anti-inflammatoryHuman cell linesReduced cytokine levels

Case Studies

  • Antimicrobial Study: Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium bovis. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria .
  • Anticancer Evaluation: A study by Desai et al. (2018) reported on a series of pyridine-based 1,3,4-oxadiazole derivatives showing promising anticancer activity against various human cancer cell lines with mechanisms involving apoptosis induction .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. A study on 1,3,4-oxadiazoles indicated that certain derivatives could induce apoptosis in glioblastoma cells by damaging DNA and inhibiting cell proliferation .

Antimicrobial Activity

Oxadiazole derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine and fluorine) enhances their interaction with bacterial membranes, leading to increased efficacy . Research has shown that compounds containing oxadiazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-Diabetic Effects

In vivo studies using models like Drosophila melanogaster have suggested that certain oxadiazole derivatives possess anti-diabetic properties. These compounds effectively lower glucose levels in diabetic models, indicating their potential as therapeutic agents for managing diabetes .

Neuropharmacological Applications

Some oxadiazole derivatives have been investigated for their anticonvulsant properties. Studies have shown that specific modifications to the oxadiazole ring can enhance activity against seizures in animal models. This suggests a promising avenue for developing new treatments for epilepsy .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
14-Bromobenzaldehyde + 4-FluoroanilineReflux in ethanolIntermediate A
2Intermediate A + ThiosemicarbazideRefluxThis compound

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Bromophenyl Site

The 4-bromophenyl group undergoes nucleophilic substitution under mild conditions. For example:

  • Reaction with amines : Forms C–N bonds in ethanol at 60–80°C (yields: 65–82%).

  • Thiol substitution : Reacts with thiophenol derivatives in DMF/K₂CO₃ to form aryl sulfides (yields: 58–75%).

Key Factors :

  • Electron-withdrawing fluorine and oxadiazole groups activate the bromine for substitution.

  • Steric hindrance from the methylene bridge limits para-substitution .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct YieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C72–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene68%

Applications : Enables aryl–aryl or aryl–heteroaryl bond formation for structural diversification .

1,2,4-Oxadiazole Ring

  • Acid-Catalyzed Hydrolysis : Cleavage in HCl/EtOH forms amidoxime intermediates (reaction time: 6–8 hr) .

  • Reduction with LiAlH₄ : Converts the ring to a diamino derivative (yield: 52%) .

1,3,4-Oxadiazole Ring

  • Electrophilic Substitution : Nitration at position 5 using HNO₃/H₂SO₄ (yield: 60%) .

  • Alkylation : Reacts with alkyl halides in THF/K₂CO₃ to form N-alkyl derivatives (yields: 45–68%) .

Methylene Bridge Reactivity

The –CH₂– linker between oxadiazoles undergoes:

  • Oxidation : KMnO₄/H₂SO₄ converts it to a ketone (>90% conversion).

  • Radical Bromination : NBS/benzoyl peroxide introduces bromine at the bridge (yield: 40%) .

Cycloaddition and Click Chemistry

The compound’s alkyne-free structure limits direct participation, but synthetic intermediates enable:

  • CuAAC Reactions : Copper-catalyzed azide–alkyne cycloaddition with modified precursors (yields: 30–75%) .

Interactions with Biological Targets

While not a classical reaction, the compound binds to enzymes via:

  • Halogen Bonding : Bromine interacts with protein backbone carbonyls .

  • π–π Stacking : Fluorophenyl and oxadiazole rings engage aromatic residues (docking scores: −9.2 to −10.5 kcal/mol) .

Stability Under Physiological Conditions

  • pH 7.4 (PBS) : Stable for >24 hr (HPLC monitoring).

  • Liver Microsomes : Demethylation at the methylene bridge occurs within 2 hr (CYP450-mediated) .

Preparation Methods

Hydrazide Cyclization Route

The 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-methyl intermediate is synthesized via cyclization of 4-fluorobenzohydrazide derivatives.

Procedure :

  • Synthesis of 4-Fluorobenzohydrazide (I) :
    • 4-Fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in ethanol.
  • Formation of Acylthiosemicarbazide (II) :
    • Compound I reacts with carbon disulfide in basic ethanol to yield the thiosemicarbazide intermediate.
  • Cyclization to 1,3,4-Oxadiazole (III) :
    • Oxidative cyclization of II using iodine (1.5 equiv) and mercuric oxide (3.0 equiv) in dimethylformamide (DMF) at room temperature for 48 hours affords 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-methanamine (III ) in 50–65% yield.

Analytical Data :

  • IR (KBr) : 3270 cm⁻¹ (N–H), 1581 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃) : δ 7.21–7.16 (m, 2H, Ar–H), 4.34 (s, 2H, –CH₂–).

Synthesis of the 1,2,4-Oxadiazole Subunit

Amidoxime Cyclization Route

The 3-(4-bromophenyl)-1,2,4-oxadiazole-5-methylene fragment is prepared via cyclization of 4-bromophenylamidoxime.

Procedure :

  • Synthesis of 4-Bromophenylamidoxime (IV) :
    • 4-Bromobenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux to yield IV .
  • Coupling with [5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]acetic Acid (V) :
    • Compound III is oxidized to the carboxylic acid V using Jones reagent.
  • Cyclodehydration to 1,2,4-Oxadiazole (VI) :
    • IV and V undergo cyclocondensation using 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 80°C for 6 hours, yielding the 1,2,4-oxadiazole core.

Analytical Data :

  • Melting Point : 106.6–108.1°C.
  • ¹H NMR (CDCl₃) : δ 8.03–7.97 (m, 4H, Ar–H), 4.74 (s, 2H, –CH₂–).

Final Coupling and Characterization

HATU-Mediated Amide Coupling

The methylene bridge is established via coupling the 1,3,4-oxadiazole amine (III ) with the 1,2,4-oxadiazole acid (VI ).

Procedure :

  • Activation of Carboxylic Acid (VI) :
    • VI (1.0 equiv) is treated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dichloromethane (DCM) for 10 minutes.
  • Amide Bond Formation :
    • III (1.0 equiv) is added, and the reaction is stirred at room temperature for 5 hours.
  • Cyclization to Target Compound :
    • The intermediate amide undergoes intramolecular cyclization under acidic conditions (HCl/EtOH) to yield the title compound.

Optimized Reaction Conditions :

  • Solvent : DCM/THF (1:1).
  • Temperature : 25°C.
  • Yield : 55–60%.

Analytical and Spectroscopic Characterization

Physical and Spectral Data

Melting Point : 84.7–86.0°C (lit. range for analogous compounds).
IR (KBr) : 1704 cm⁻¹ (C=O), 1442 cm⁻¹ (C–N).
¹H NMR (500 MHz, CDCl₃) :

  • δ 7.99–7.95 (m, 2H, Ar–H), 7.46–7.43 (m, 2H, Ar–H), 7.32–7.28 (m, 2H, Ar–H), 7.22–7.19 (m, 2H, Ar–H), 4.77 (s, 2H, –CH₂–).
    ¹³C NMR (126 MHz, CDCl₃) :
  • δ 167.2 (C=O), 162.1 (C–F), 121.8–116.4 (Ar–C).

Comparative Yields of Synthetic Routes

Method Reagents Yield (%) Reference
Hydrazide Cyclization I₂, HgO 50–65
Amidoxime Cyclization CDI, PPh₃ 60–70
HATU Coupling HATU, DIPEA 55–60

Challenges and Alternative Routes

Oxidative Cyclization Limitations

Attempts to use N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) for oxidative cyclization resulted in lower yields (40–50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) in HMPA solvent improved reaction efficiency, achieving 70% yield for analogous compounds.

Q & A

Q. Critical Parameters :

  • Monitor reaction progress via TLC to avoid over-oxidation of thiadiazole intermediates .
  • Adjust stoichiometry (1:1.2 molar ratio of oxadiazole to bromophenyl precursor) to maximize yield (typically 60–75%) .

Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

Answer:

Technique Application Key Data References
NMR Confirms substituent positions via 1^1H/13^13C chemical shifts (e.g., Br-C6_6H4_4: δ 7.5–7.8 ppm)Assign oxadiazole methyl peaks (δ 2.3–2.5 ppm)
X-ray Crystallography Resolves bond angles (e.g., oxadiazole C–N–C: ~110°) and molecular packingValidates planarity of fluorophenyl-oxadiazole systems
DSC/TGA Assess thermal stability (decomposition >250°C) and phase transitionsMelting point: 114–116°C (depends on crystalline form)

Advanced Research Questions

How can regioselectivity challenges in oxadiazole functionalization be addressed?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br) direct nucleophilic attacks to the 5-position of 1,3,4-oxadiazole .
  • Catalytic Modulation : Use Pd(PPh3_3)4_4 for Suzuki couplings to retain stereochemistry at the fluorophenyl-oxadiazole junction .
  • Steric Hindrance : Bulkier substituents on the oxadiazole methyl group reduce side reactions (e.g., dimerization) .

Case Study :
In a 2022 study, Wilkinson’s catalyst enabled selective C–H activation in dihydrooxazole derivatives, achieving >90% regioselectivity .

What biological activity mechanisms have been proposed for similar oxadiazole derivatives?

Answer:

  • Enzyme Inhibition : Analogous compounds inhibit cyclooxygenase-2 (COX-2) via π-π stacking with fluorophenyl groups (IC50_{50} ~1.2 µM) .
  • Antimicrobial Activity : Thiadiazole analogs disrupt bacterial membranes (MIC: 8 µg/mL against S. aureus) due to sulfonamide moieties .
  • Structure-Activity Relationship (SAR) :
    • Bromine enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
    • Fluorine increases metabolic stability by resisting CYP450 oxidation .

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

Contradiction Source Resolution Strategy Example References
Solvent Polarity Replicate reactions in DMF vs. THF to compare yieldsTHF reduced cyclization efficiency by 20%
Crystalline Forms Use DSC to identify polymorphs affecting melting pointsPolymorph A (mp 114°C) vs. B (mp 116°C)
Isomeric Byproducts Employ 2D NMR (COSY/NOESY) to distinguish regioisomers1^1H-13^13C HMBC confirms methylene bridge position

What computational methods validate the electronic properties of this compound?

Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps (~4.1 eV) to assess charge-transfer potential for optoelectronic applications .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., COX-2 active site) to optimize substituent geometry .
  • Docking Studies : Fluorophenyl groups show strong binding affinity (−9.2 kcal/mol) to kinase domains .

Q. Software Tools :

  • Gaussian 16 (DFT)
  • AutoDock Vina (docking)

What strategies improve the compound’s stability under storage or reaction conditions?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C; degradation <5% over 6 months .
  • Moisture Control : Use molecular sieves in reactions to prevent hydrolysis of oxadiazole rings .
  • Inert Atmosphere : Argon prevents oxidation of thioether intermediates during synthesis .

How do substituent modifications impact the compound’s bioactivity?

Answer:

Modification Impact Reference
Br → Cl Reduces COX-2 inhibition (IC50_{50} increases to 3.5 µM)
Methyl → Ethyl Enhances antimicrobial activity (MIC drops to 4 µg/mL)
Fluorophenyl → Methoxyphenyl Decreases metabolic stability (t1/2_{1/2} <1 hr)

What solvent systems enhance solubility for in vitro assays?

Answer:

  • Polar Solvents : DMSO (30 mg/mL) for stock solutions .
  • Aqueous Buffers : 0.1% Tween-80 in PBS improves solubility to 1.2 mg/mL .
  • Co-solvents : Ethanol/water (1:1) achieves 5 mg/mL without precipitation .

What pharmacokinetic challenges are anticipated for this compound?

Answer:

  • Oral Bioavailability : Low (<15%) due to high logP (~3.8); pro-drug strategies (e.g., esterification) improve absorption .
  • Metabolism : CYP3A4-mediated oxidation of methyl groups generates inactive metabolites .
  • Excretion : Renal clearance dominates (t1/2_{1/2} ~4.5 hrs) .

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